2-Ethyl-6-methoxy-4-propylphenol

Übersicht

Beschreibung

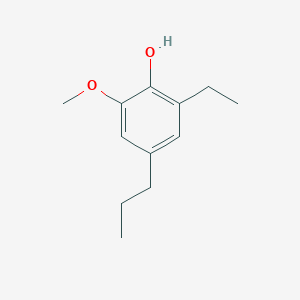

2-Ethyl-6-methoxy-4-propylphenol is an organic compound with the molecular formula C12H18O2 It is a substituted phenol, characterized by the presence of an ethyl group at the 2-position, a methoxy group at the 6-position, and a propyl group at the 4-position on the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methoxy-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, the ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and selective alkylation techniques are employed to achieve the desired substitution pattern on the phenol ring. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate these transformations under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-6-methoxy-4-propylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding cyclohexanol derivative using hydrogenation over a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring. For example, nitration with nitric acid (HNO3) can yield nitro derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.

Major Products Formed

Oxidation: Quinones.

Reduction: Cyclohexanol derivatives.

Substitution: Nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organic Synthesis : Used to synthesize more complex organic molecules and as a model compound for studying phenolic reactions.

- Reactions : Undergoes oxidation to form quinones and reduction to cyclohexanol derivatives, showcasing its versatility in chemical transformations .

Biology

- Antioxidant Properties : Investigated for potential antioxidant effects that may influence biological pathways.

- Mechanism of Action : The phenolic hydroxyl group can engage in hydrogen bonding and electron donation, impacting enzyme activity and receptor binding .

Medicine

- Therapeutic Potential : Explored for anti-inflammatory and antimicrobial activities. Studies suggest that it may modulate inflammatory responses and inhibit microbial growth.

Industry

- Fragrance and Flavoring : Utilized in producing fragrances and flavorings. Its unique structure contributes to its sensory properties, making it valuable in food and cosmetic industries .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Ethyl-6-methoxy-4-propylphenol against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food products .

Sensitization Evaluation

In fragrance applications, human repeated insult patch tests (HRIPT) were conducted to assess skin sensitization. The compound showed a low sensitization rate, indicating its safety for use in cosmetic formulations .

Table 1: Chemical Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound + KMnO4 | Quinones | Acidic aqueous solution |

| Reduction | This compound + H2 | Cyclohexanol derivatives | Pd/C catalyst |

| Substitution | This compound + HNO3 | Nitro derivatives | Sulfuric acid |

Table 2: Applications in Different Industries

| Industry | Application | Notes |

|---|---|---|

| Chemistry | Organic synthesis precursor | Important for developing new compounds |

| Biology | Antioxidant research | Potential health benefits |

| Medicine | Anti-inflammatory studies | Emerging therapeutic agent |

| Fragrance | Flavoring agent in food/cosmetics | Enhances sensory properties |

Wirkmechanismus

The mechanism of action of 2-Ethyl-6-methoxy-4-propylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing enzyme activity and receptor binding. The methoxy and alkyl groups modulate the compound’s lipophilicity and steric properties, affecting its bioavailability and interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxy-4-propylphenol: Lacks the ethyl group at the 2-position.

4-Propylguaiacol: Similar structure but with different substitution patterns.

Dihydroeugenol: Contains a methoxy group and a propyl group but differs in the position of the substituents.

Uniqueness

2-Ethyl-6-methoxy-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

2-Ethyl-6-methoxy-4-propylphenol, with the molecular formula C12H18O2, is a substituted phenolic compound notable for its unique substitution pattern. This compound is characterized by an ethyl group at the 2-position, a methoxy group at the 6-position, and a propyl group at the 4-position on the phenolic ring. Its structure contributes to its diverse biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . The phenolic hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress within biological systems.

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . Preliminary data indicate it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanisms are thought to involve modulation of cell cycle progression and enhancement of apoptotic signaling pathways .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activities.

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory and apoptotic pathways.

- Lipophilicity Modulation : The presence of ethyl and propyl groups enhances the lipophilicity of the molecule, facilitating its penetration into cellular membranes.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl at 2-position, Methoxy at 6-position | Antioxidant, Antimicrobial, Anti-inflammatory, Anticancer |

| 2-Methoxy-4-propylphenol | Lacks ethyl group at 2-position | Limited biological activities |

| 4-Propylguaiacol | Similar structure but different substitutions | Moderate antioxidant properties |

Study on Antioxidant Activity

A study conducted by researchers demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a higher antioxidant capacity compared to other phenolic compounds tested, indicating its potential utility in preventing oxidative damage in cells .

Investigation of Antimicrobial Properties

In another study focusing on its antimicrobial effects, this compound was tested against several bacterial strains including E. coli and S. aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as a natural preservative or therapeutic agent.

Evaluation of Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests that it could be beneficial in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

2-ethyl-6-methoxy-4-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRDLSRXCMTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)OC)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.